![molecular formula C15H10FN3O3 B2894066 (5-(2-Fluorophenyl)isoxazol-3-yl)methyl pyrazine-2-carboxylate CAS No. 1203085-26-0](/img/structure/B2894066.png)
(5-(2-Fluorophenyl)isoxazol-3-yl)methyl pyrazine-2-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of FIPI includes an isoxazole ring, which is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions. The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
Isoxazoles, including FIPI, are synthetically useful due to the presence of the labile N–O bond in the isoxazole ring. This bond is capable of cleavage, allowing for the generation of various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Physical And Chemical Properties Analysis
FIPI is a solid compound . Its molecular weight is 193.18 . The IUPAC name is [5-(2-fluorophenyl)-3-isoxazolyl]methanol .Scientific Research Applications
Drug Discovery and Pharmaceutical Applications
Isoxazole compounds are integral in drug discovery research due to their diverse biological activities. They serve as crucial moieties in various drugs, exhibiting properties such as:
Material Science
In material science, isoxazole derivatives have found applications in:
Lubricants and Insulating Oils
Isoxazole derivatives serve as:
Future Directions
Isoxazoles, including FIPI, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is similar to the isoxazole ring in the given compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been shown to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and more .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that it may have a broad range of potential effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound .
properties
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O3/c16-12-4-2-1-3-11(12)14-7-10(19-22-14)9-21-15(20)13-8-17-5-6-18-13/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWNJYKGPQDTMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)COC(=O)C3=NC=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2-Fluorophenyl)isoxazol-3-yl)methyl pyrazine-2-carboxylate |
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